![molecular formula C14H19BClNO3 B12641968 4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and a cyclohexyl(methyl)carbamoyl group attached to a benzene ring. The boronic acid group is particularly significant as it plays a crucial role in various chemical reactions, especially in Suzuki–Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzene Ring Substituent: The initial step involves the introduction of the chloro and cyclohexyl(methyl)carbamoyl groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction. This step often involves the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is crucial for the formation of biaryl compounds and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chloro and cyclohexyl(methyl)carbamoyl groups, making it less sterically hindered.
4-Chlorophenylboronic Acid: Similar structure but lacks the cyclohexyl(methyl)carbamoyl group.
Cyclohexylboronic Acid: Lacks the aromatic ring and chloro substituent.
Uniqueness
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid is unique due to the combination of its boronic acid group, chloro substituent, and cyclohexyl(methyl)carbamoyl group. This unique structure imparts specific reactivity and steric properties, making it valuable for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H19BClNO3 |
|---|---|
Molecular Weight |
295.57 g/mol |
IUPAC Name |
[4-chloro-3-[cyclohexyl(methyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H19BClNO3/c1-17(11-5-3-2-4-6-11)14(18)12-9-10(15(19)20)7-8-13(12)16/h7-9,11,19-20H,2-6H2,1H3 |
InChI Key |
QFKAIZXJNWXPER-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N(C)C2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)
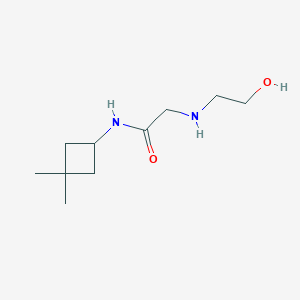
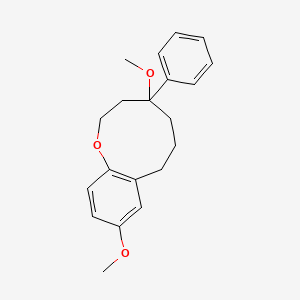
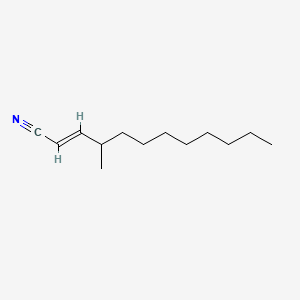
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)
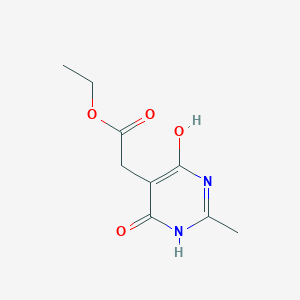
![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)
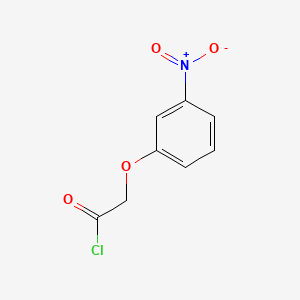
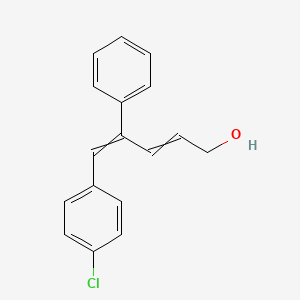
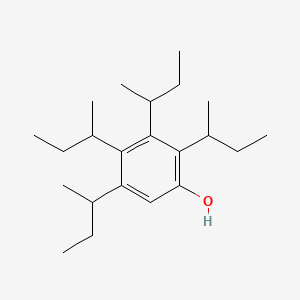

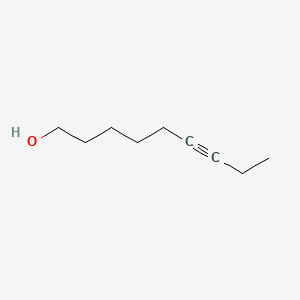
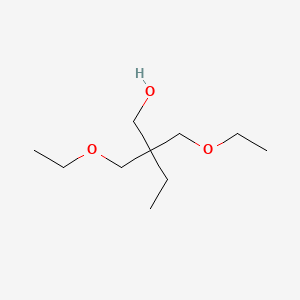
![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)
